molecular formula C21H22N2O6S3 B2814938 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate CAS No. 896306-43-7

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(N,N-diethylsulfamoyl)benzoate

Cat. No. B2814938
CAS RN: 896306-43-7
M. Wt: 494.6
InChI Key: QJVHAXMABJQEBS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a thiazole ring, a pyran ring with a ketone group, and a benzoate ester with a sulfamoyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing both sulfur and nitrogen atoms. Pyran is a six-membered heterocyclic, non-aromatic ring with one oxygen atom and five carbon atoms. The benzoate ester and sulfamoyl group are common functional groups in medicinal chemistry, often contributing to the biological activity of a compound .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry methods. These techniques can provide information about the arrangement of atoms in the molecule and the electronic structure .


Chemical Reactions Analysis

The chemical reactivity of a compound is determined by its functional groups. For example, the ketone group in the pyran ring could undergo nucleophilic addition reactions, while the benzoate ester could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and reactivity. These properties are influenced by the functional groups in the compound and can be predicted using computational chemistry methods .

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have synthesized novel series of compounds, including those with structures related to the specified chemical, and evaluated their antibacterial activity. For instance, the synthesis of novel coumarin derivatives, starting from specific benzoates, led to compounds with promising antibacterial activity against various bacterial strains such as B. subtilis, S. aureus, and E. coli (El-Haggar et al., 2015). This highlights the potential of such compounds in contributing to the development of new antibacterial agents.

Chemical Synthesis Techniques

Other studies have focused on the chemical synthesis techniques for related compounds. For example, treatment of specific oxazolone with activated methylene compounds leads to the synthesis of 2H-pyran-2-ones and fused pyran-2-ones, showcasing innovative approaches to the synthesis of complex organic molecules (Kočevar et al., 1992).

Antimicrobial Activity Evaluation

Novel functionalized monomers based on certain acids have been synthesized and evaluated for their antimicrobial activity. These studies indicate moderate to good antibacterial and antifungal activities, underscoring the relevance of these compounds in developing new antimicrobial materials (Saraei et al., 2016).

Molecular Structure Analysis

The hydrogen-bonded supramolecular structures of certain benzoates have been analyzed, providing insights into the molecular configurations that may influence the biological activity of these compounds. This research contributes to the understanding of how molecular structure affects function, which is crucial for the design of compounds with specific biological activities (Portilla et al., 2007).

Novel Synthesis Approaches

An efficient synthesis of dihydrothiazol-4-yl-pyran-2-one derivatives through a multi-component approach has been described, highlighting the versatility and efficiency of modern organic synthesis techniques in creating complex molecules with potential biological applications (Bade & Vedula, 2015).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This often involves binding to a specific target such as a protein or enzyme, leading to a biological effect. Without specific information on this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity and biological effects. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, and testing its biological activity. This could lead to potential applications in areas such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S3/c1-4-23(5-2)32(26,27)17-8-6-15(7-9-17)20(25)29-19-11-28-16(10-18(19)24)13-31-21-22-14(3)12-30-21/h6-12H,4-5,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVHAXMABJQEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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